(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese
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Overview
Description
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato- is a porphyrin derivative that has gained significant attention in various fields of research due to its unique chemical structure and properties. Porphyrins are large, conjugated cyclic molecules that play crucial roles in biological systems, such as in hemoglobin and chlorophyll. This particular compound is characterized by the presence of four methoxyphenyl groups attached to the porphyrin core, which can influence its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato- typically involves the condensation of pyrrole with 4-methoxybenzaldehyde under acidic conditions to form the porphyrin macrocycle. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a catalyst like trifluoroacetic acid or boron trifluoride etherate. The resulting porphyrin is then purified through column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalytic applications.
Reduction: It can be reduced to form metalloporphyrin complexes when coordinated with metals like cobalt or iron.
Substitution: The methoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state porphyrins.
Reduction: Metalloporphyrin complexes.
Substitution: Halogenated porphyrins or other substituted derivatives.
Scientific Research Applications
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic agent in imaging techniques.
Mechanism of Action
The mechanism of action of (SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato- involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells. The porphyrin core can also coordinate with metal ions, forming metalloporphyrin complexes that can act as catalysts in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: Similar structure but with amino groups instead of methoxy groups.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups, which can influence its solubility and reactivity.
5,10,15,20-Tetrakis(4-bromophenyl)porphyrin: Bromine atoms provide different electronic properties and reactivity.
Uniqueness
(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato- is unique due to the presence of methoxy groups, which can enhance its solubility in organic solvents and influence its photophysical properties. This makes it particularly useful in applications such as photodynamic therapy and as a catalyst in organic reactions .
Properties
Molecular Formula |
C48H36MnN4O4 |
---|---|
Molecular Weight |
787.8 g/mol |
IUPAC Name |
manganese(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Mn/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
CZYCLYWWKASFTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Mn+2] |
Origin of Product |
United States |
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